molecular formula C7H5I2NO3 B3029145 1,4-Diiodo-2-methoxy-5-nitrobenzene CAS No. 55215-55-9

1,4-Diiodo-2-methoxy-5-nitrobenzene

Cat. No. B3029145
CAS RN: 55215-55-9
M. Wt: 404.93
InChI Key: FHHITWDCJKUHAS-UHFFFAOYSA-N
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Description

The compound 1,4-Diiodo-2-methoxy-5-nitrobenzene is a multi-substituted benzene derivative characterized by the presence of iodine, methoxy, and nitro functional groups. This compound is not directly discussed in the provided papers, but its structural analogs and related chemical reactions are explored, which can provide insights into its properties and reactivity.

Synthesis Analysis

The synthesis of compounds related to 1,4-Diiodo-2-methoxy-5-nitrobenzene involves the introduction of nitro, methoxy, and halogen groups into a benzene ring. For instance, the synthesis of a molecular complex involving 1,4-diiodobenzene and 3,5-dinitrobenzoic acid demonstrates the potential for halogen-nitro interactions . Additionally, the reaction of diazomethane with a trihydroxy-methyl-nitrobenzene leads to methoxy derivatives, indicating the reactivity of methoxy and nitro groups on a benzene ring . These studies suggest that the synthesis of 1,4-Diiodo-2-methoxy-5-nitrobenzene could involve similar strategies of functional group interplay and substitution reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1,4-Diiodo-2-methoxy-5-nitrobenzene is influenced by the substituents on the benzene ring. The X-ray crystal structure analysis of related compounds reveals the impact of different functional groups on the overall molecular conformation . For example, the presence of alkoxy and nitro groups can lead to diverse crystal structures and intermolecular interactions, such as hydrogen bonding and halogen bonding, which would also be relevant for the structure of 1,4-Diiodo-2-methoxy-5-nitrobenzene .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar substitution patterns to 1,4-Diiodo-2-methoxy-5-nitrobenzene involves various types of reactions. Nucleophilic aromatic substitution is a potential reaction pathway, as seen in the addition of methylene groups to a trinitrobenzene derivative . The presence of nitro groups can also lead to reduction reactions and ring transformations . These reactions highlight the potential reactivity of the nitro group in 1,4-Diiodo-2-methoxy-5-nitrobenzene, which could undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Diiodo-2-methoxy-5-nitrobenzene can be inferred from the properties of structurally related compounds. The presence of iodine atoms is likely to increase the molecular weight and influence the compound's density and melting point. The nitro group is a strong electron-withdrawing group, which would affect the electron density of the benzene ring and could influence the compound's acidity, reactivity, and spectroscopic properties . The methoxy group, being an electron-donating substituent, would also impact the electronic properties of the compound . These combined effects would contribute to the unique physical and chemical characteristics of 1,4-Diiodo-2-methoxy-5-nitrobenzene.

Scientific Research Applications

  • Crystal Structure Analysis : Li et al. (2012) studied the crystal structure of a related compound, 1,3-diiodo-4-methoxy-2-nitrobenzene, noting the dihedral angle between the benzene ring and the nitro group, and the occurrence of aromatic π–π stacking in the crystal. This research contributes to understanding the molecular and crystal structure of such compounds (Li et al., 2012).

  • Chemical Reactions and Synthesis : Studies on the synthesis of methoxyphenol derivatives, as explored by Jian (2000) and others, provide insights into the chemical reactions involving methoxy and nitro groups on the benzene ring. These reactions are important for the synthesis of various industrial and pharmaceutical compounds (Jian, 2000).

  • Intermolecular Interactions and Energetics : Bosch et al. (2022) analyzed the structures of 1,3-diiodo-5-nitrobenzene and related compounds, focusing on the nonbonded close contacts and intermolecular interactions. Their findings contribute to a better understanding of the molecular interactions and energetic properties of these substances (Bosch et al., 2022).

  • Atmospheric Chemistry and Environmental Impact : The study of atmospheric reactivity, such as the research by Lauraguais et al. (2014) on guaiacol, a methoxyphenol compound, provides insights into how these compounds react with environmental factors like hydroxyl radicals. This research is crucial for understanding the environmental impact and behavior of such compounds in atmospheric conditions (Lauraguais et al., 2014).

  • Photoreagents in Biological Research : Research by Jelenc et al. (1978) highlighted the use of 4-nitrophenyl ethers, which are structurally related to 1,4-Diiodo-2-methoxy-5-nitrobenzene, as photoreagents for protein crosslinking and affinity labeling in biological research (Jelenc et al., 1978).

  • Luminescent Sensors : Xu et al. (2020) developed a zinc-based metal–organic framework using a compound similar to 1,4-Diiodo-2-methoxy-5-nitrobenzene, demonstrating its potential as a luminescent sensor for detecting various ions and compounds in environmental samples (Xu et al., 2020).

Safety And Hazards

The safety information available indicates that 1,4-Diiodo-2-methoxy-5-nitrobenzene has a signal word of "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

1,4-diiodo-2-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5I2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHITWDCJKUHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)I)[N+](=O)[O-])I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5I2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601295002
Record name 1,4-Diiodo-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diiodo-2-methoxy-5-nitrobenzene

CAS RN

55215-55-9
Record name 1,4-Diiodo-2-methoxy-5-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55215-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Diiodo-2-methoxy-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601295002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Nitric acid (68-70%, 125 mL) was slowly mixed with glacial acetic acid (125 ml) at room temperature, followed by addition of NaNO2 (400 mg, 5.8 mmol) and 3-iodoanisole (10 g, 42.7 mmol). After the reaction was stirred at room temperature for 24 hours, I2 (10.8 g, 42.7 mmol) was added and the mixture was stirred at 60° C. overnight. The reaction mixture was poured into ice-water (500 ml) and extracted by CH2Cl2 (100 ml) three times. The combined organic phase was neutralized with saturated NaHCO3 solution (500 ml), washed with aqueous solution of Na2S2O3 (20%, 100 ml), dried over Na2SO4, and concentrated in vacuo. The residue was purified by silica gel column chromatography to yield crude 3,6-diiodo-4-nitroanisole (5.4 g), which is mixed with one unknown by-product (20%) and used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, Ph-H), 7.33 (s, 1H, Ph-H), 3.97 (s, 3H, OCH3).
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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